N-(4-chloro-2-(trifluoromethyl)phenyl)-2-fluoro-5-((3-methyl-4-(m-tolyl)piperazin-1-yl)sulfonyl)benzamide
Description
N-(4-chloro-2-(trifluoromethyl)phenyl)-2-fluoro-5-((3-methyl-4-(m-tolyl)piperazin-1-yl)sulfonyl)benzamide is a benzamide derivative characterized by:
- A benzamide core substituted with a 2-fluoro group at position 2 and a sulfonyl-linked piperazine moiety at position 5.
- A 4-chloro-2-(trifluoromethyl)phenyl group as the N-substituent.
- A 3-methyl-4-(m-tolyl)piperazine ring attached via a sulfonyl bridge, introducing steric bulk and lipophilicity.
Properties
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-fluoro-5-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClF4N3O3S/c1-16-4-3-5-19(12-16)34-11-10-33(15-17(34)2)38(36,37)20-7-8-23(28)21(14-20)25(35)32-24-9-6-18(27)13-22(24)26(29,30)31/h3-9,12-14,17H,10-11,15H2,1-2H3,(H,32,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOBDBHUKBTXCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)NC4=C(C=C(C=C4)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClF4N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-2-(trifluoromethyl)phenyl)-2-fluoro-5-((3-methyl-4-(m-tolyl)piperazin-1-yl)sulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a piperazine moiety and sulfonamide functionality. Its molecular formula is , with a molecular weight of approximately 563.005 g/mol. The specific arrangement of functional groups contributes to its biological activity.
Research indicates that this compound acts as a kinase inhibitor , specifically targeting pathways involved in cancer cell proliferation. Kinases are enzymes that play a crucial role in signaling pathways that regulate cell growth and division. By inhibiting these enzymes, the compound may effectively suppress tumor growth.
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound against various human cancer cell lines. The following table summarizes the growth inhibition results from different studies:
The compound demonstrated moderate to strong cytotoxicity across various pancreatic cancer cell lines, with IC50 values indicating effective growth inhibition.
Kinase Inhibition
The compound has been shown to inhibit specific kinases associated with cancer progression, such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). This inhibition is crucial for preventing angiogenesis, the process through which tumors develop their blood supply.
Case Studies
- Study on Pancreatic Cancer : A study screened multiple compounds, including this compound against pancreatic cancer cell lines. The results indicated significant growth inhibition in several lines, suggesting its potential as a therapeutic agent for pancreatic cancer treatment .
- In Vivo Studies : Preliminary in vivo studies have shown promising results regarding the compound's efficacy in reducing tumor size in animal models. These findings support further exploration into its clinical applications .
Comparison with Similar Compounds
Benzamide Derivatives with Halogen/Trifluoromethyl Substitutions
Key Findings :
- Substitution of m-tolyl (target) vs.
Piperazine- and Sulfonamide-Containing Analogues
Key Findings :
- The sulfonyl bridge in the target compound and triazole derivatives () enhances electrophilicity, facilitating interactions with nucleophilic residues in biological targets .
- Piperazine’s m-tolyl substitution in the target compound likely improves blood-brain barrier penetration compared to unsubstituted piperazines .
Fluorine Substitution Patterns
Key Findings :
- 2-fluoro substitution on benzamide is conserved in the target compound and Example 53 (), suggesting a shared strategy to prevent enzymatic degradation .
- Fluorine at meta or para positions (e.g., 4-fluorobenzyl in ) may alter dipole moments, impacting target affinity .
Structural and Spectral Comparisons
IR and NMR Data
- IR Spectra : The target compound’s sulfonyl group (~1250 cm⁻¹) and carbonyl (C=O, ~1660–1680 cm⁻¹) align with triazole derivatives in , confirming sulfonamide formation .
- NMR Shifts : The m-tolyl group on piperazine (target) causes upfield shifts in aromatic protons compared to phenyl-substituted analogues (), reflecting electronic differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
